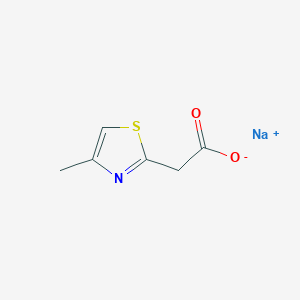![molecular formula C6H12ClN B7818053 7-Azabicyclo[2.2.1]heptan-7-ium chloride](/img/structure/B7818053.png)
7-Azabicyclo[2.2.1]heptan-7-ium chloride
Overview
Description
7-Azabicyclo[2.2.1]heptan-7-ium chloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Insights and Synthesis 7-Azabicyclo[2.2.1]heptan-7-ium chloride is structurally characterized as a bridged heterocyclic nucleus found in compounds like epibatidine. This compound has been studied for its structural properties, especially in its hydrochloride salt form, providing insights into the unique characteristics of the 7-azabicyclo[2.2.1]heptane parent ring (Britvin & Rumyantsev, 2017). The compound's synthetic pathways and thermal decomposition behaviors have also been explored, highlighting its stability and potential for derivative formation (Dervan & Uyehara, 1976).
Amide Bond Planarity and Stereochemistry Research has delved into the amide bond planarity of 7-azabicyclo[2.2.1]heptane amides, revealing their nitrogen-pyramidal structure and low rotational barriers in solutions. This property significantly affects the molecule's reactivity and interactions, making it a focal point in understanding the compound's behavior in various chemical environments (Otani et al., 2003). Furthermore, the intrinsic pyramidal nitrogen of N-acyl-7-azabicyclo[2.2.1]heptanes has been confirmed, adding another layer of complexity to the molecular structure and its implications (Ohwada et al., 1998).
Catalysis and Chemical Transformations The molecule's involvement in catalytic processes, such as the oxidation of alcohols using molecular oxygen, underlines its potential in synthetic chemistry and industrial applications. The stability and structure of this compound make it a candidate for catalyzing essential reactions, thereby opening pathways to synthesize complex molecules (Toda et al., 2023).
Synthetic Applications and Derivative Formation The compound's reactivity and structural properties lend itself to the formation of various derivatives, as seen in the synthesis of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol and other heterocyclic derivatives. These derivatives hold significance in the development of pharmaceuticals and other specialized chemicals, showcasing the versatility of this compound in synthetic chemistry (Ramanaiah et al., 1999).
Properties
IUPAC Name |
7-azoniabicyclo[2.2.1]heptane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHCKZLQJDVZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1[NH2+]2.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B7818009.png)



![2-({2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B7818046.png)
![Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B7818057.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B7818058.png)


